

Sulfaquinoxaline residue analysis in meat and eggs

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Compound Focus: Sulfaquinoxaline

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Introduction

Sulfaquinoxaline (SQX) is a widely used sulfonamide antibiotic in veterinary medicine for treating coccidiosis and bacterial infections in food-producing animals such as poultry and livestock [1]. Its improper use can lead to residue accumulation in animal products like meat and eggs, posing potential risks to human health, including allergic reactions and the development of antimicrobial resistance [2]. To protect consumers, many countries have established a maximum residue limit (MRL) for SQX, typically set at **100 µg/kg** (ppb) in edible tissues and eggs [3] [2]. This document provides detailed application notes and standardized protocols for the accurate and sensitive determination of SQX residues in these matrices to ensure food safety and regulatory compliance.

Residue Depletion and Matrix Considerations

Understanding the behavior of SQX residues in different biological matrices is crucial for developing an effective monitoring strategy.

- **Eggs:** In laying hens, SQX residues are deposited in both the **yolk and albumen (egg white)**, but the depletion kinetics differ significantly. Residues appear in eggs within 24 hours of administration. While concentrations peak faster in the albumen, they persist for a longer duration in the yolk. One study found residues detectable in yolk up to **10 days post-administration**, compared to 6 days in

the albumen [4]. This evidence suggests that **egg yolk is the more appropriate matrix for monitoring SQX residues** due to its longer residue persistence [4].

- **Meat (Muscle and Liver):** Residues also accumulate in tissues like muscle and liver. A withdrawal period of approximately **seven days** is necessary to ensure residues deplete to a safe level (e.g., 10 ppb) in chicken muscle and liver [5].

Analytical Methods for SQX Residue Determination

Several analytical techniques are employed for SQX determination, ranging from rapid screening to confirmatory quantitative methods. The table below summarizes key methodologies.

Table 1: Summary of Analytical Methods for Sulfaquinoxaline Detection

Method	Principle	Matrices	Key Performance Metrics	Best Use Case
Immunochromatographic Assay (ICA) [3]	Competitive format using monoclonal antibodies and colloidal gold.	Chicken muscle, Egg	LOD: ~10 µg/kg; Recovery: 75-82% (egg), 78-81% (muscle); Cutoff: 80 µg/kg.	Rapid, high-throughput screening.
High-Performance Liquid Chromatography (HPLC)	Separation on a C18 column with various detection systems.			Accurate quantification and confirmation.
— With UV/DAD Detection [6]	UV detection at 265 nm.	Milk, Meat, Egg	Recovery: 98.2-111.2%; LOD: < 100 µg/kg.	Multi-residue analysis of sulfonamides.
— With Fluorescence Detection [7]	Pre-column derivatization with fluorescamine.	Chicken muscle	LOD: 40 ng/g; Recovery: 82.5 ± 7.0%.	Sensitive, selective quantification.

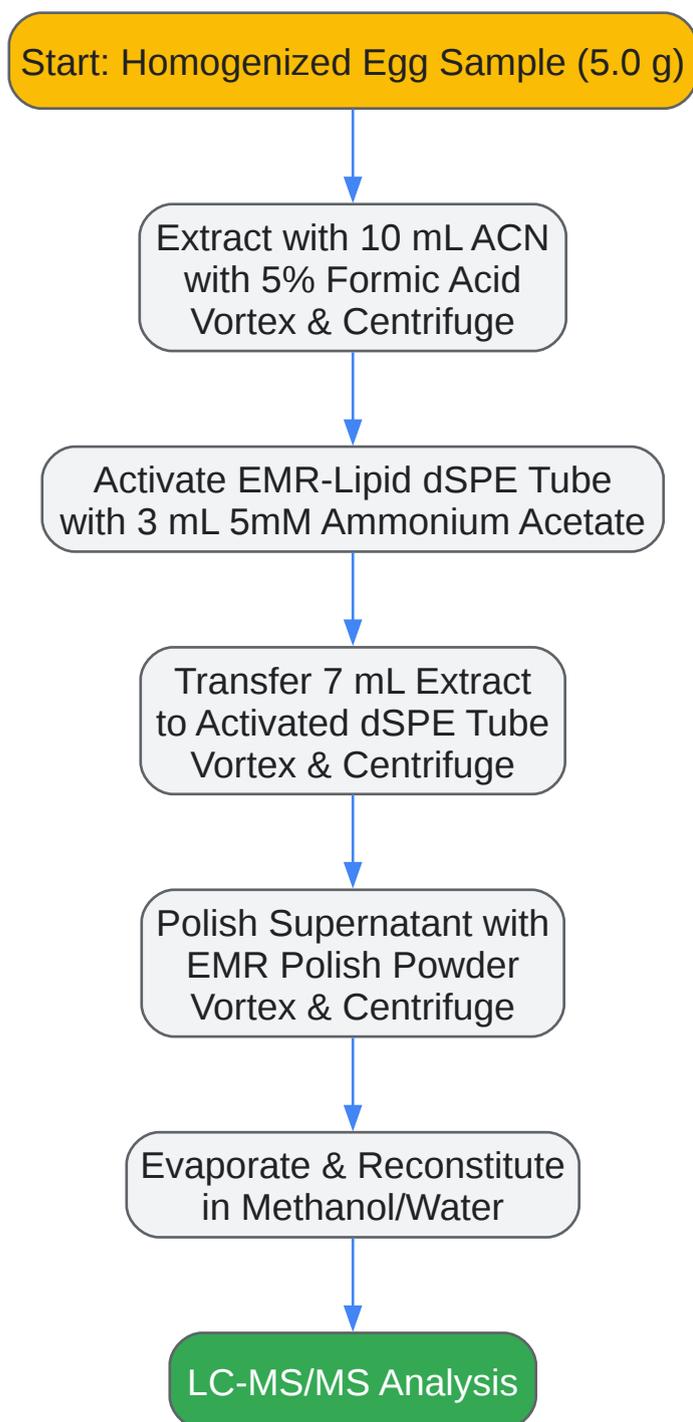
Method	Principle	Matrices	Key Performance Metrics	Best Use Case
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [8]	Detection based on mass-to-charge ratio of ions.	Eggs	LOQ: $\leq 5 \mu\text{g/kg}$ for 244 contaminants; Recovery: 51-118%.	Comprehensive multi-residue analysis.
Aptasensor [2]	Label-free assay using SQX-specific aptamer and AuNPs.	Water	LOD: 36.95 ng/mL; Linear Range: 40–640 ng/mL.	Environmental monitoring (emerging tech).

Detailed Experimental Protocols

Protocol A: Multi-Residue LC-MS/MS Analysis in Eggs [8]

This protocol uses a modified QuEChERS approach with advanced lipid clean-up for simultaneous determination of SQX and hundreds of other chemical contaminants.

Workflow Diagram: LC-MS/MS Analysis of Eggs



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Materials and Reagents:

- **Chemicals:** HPLC-grade acetonitrile (ACN), MS-grade methanol, formic acid (>96%), ammonium acetate (>99%), ultra-pure water.
- **Standards:** Certified reference standard of SQX and other target analytes.

- **Consumables:** 50 mL centrifuge tubes, EMR-Lipid dSPE tubes (Agilent), EMR-Lipid Polish Pouch (anhydrous MgSO₄).
- **Instrumentation:** LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

- **Extraction:** Weigh 5.00 g of homogenized egg into a 50 mL centrifuge tube. Add 10 mL of ACN containing 5% (v/v) formic acid. Shake manually and vortex for 5 minutes. Centrifuge at 4000 rpm for 5 minutes.
- **dSPE Clean-up (Lipid Removal):**
 - Activate an EMR-Lipid dSPE tube by adding 3.0 mL of 5 mM ammonium acetate solution and vortexing for 2 minutes.
 - Transfer 7.0 mL of the supernatant from step 1 to the activated dSPE tube.
 - Vortex for 2 minutes and centrifuge for 5 minutes (4000 rpm).
- **Final Polish:** Pour the supernatant into a new 50 mL tube. Add the contents of the EMR polish powder bag. Shake vigorously and vortex for 2 minutes, then centrifuge.
- **Analysis Preparation:** Evaporate an aliquot of the final supernatant to near-dryness under a gentle nitrogen stream. Reconstitute the residue in an appropriate volume of methanol/water (e.g., 1:1, v/v) for LC-MS/MS analysis.

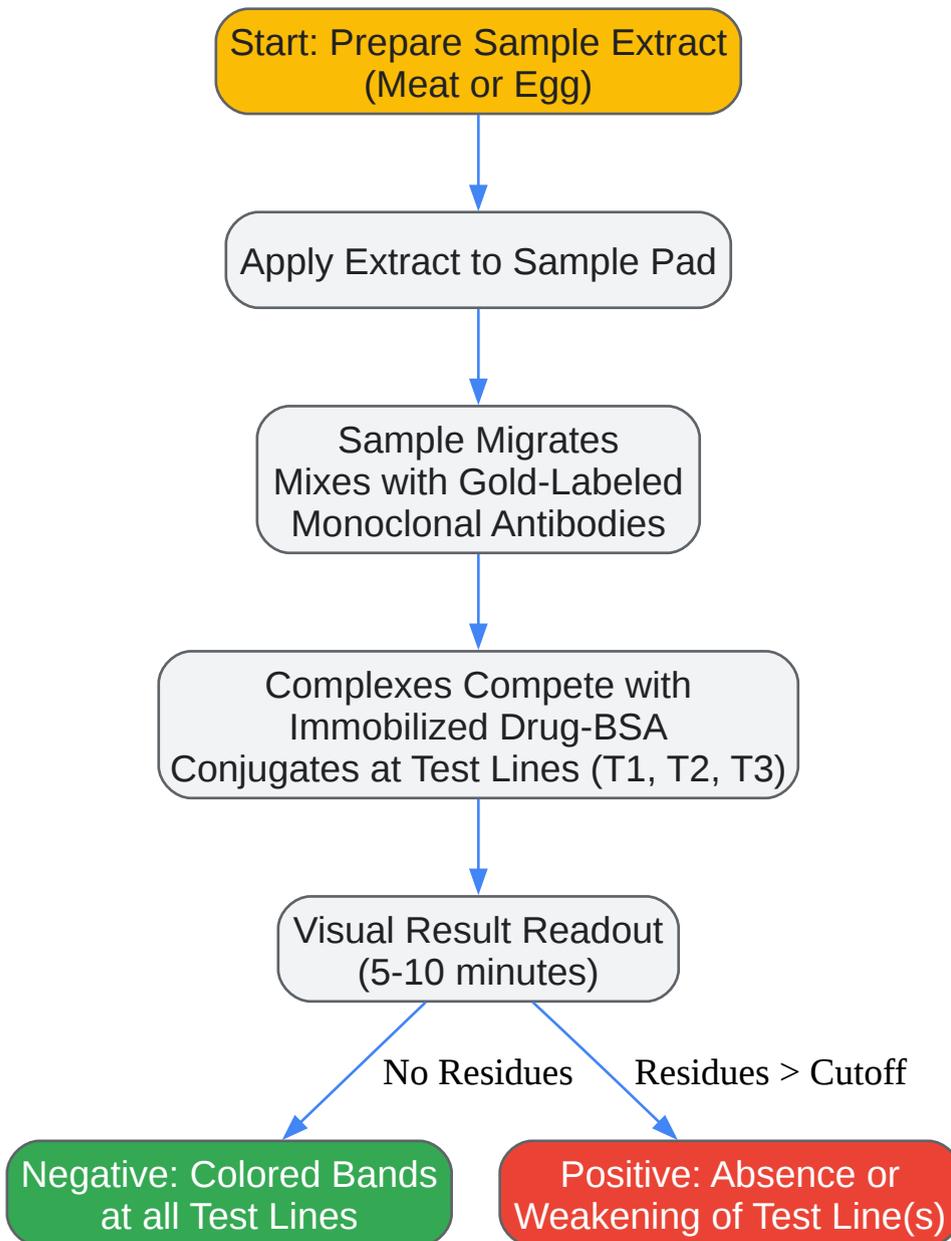
LC-MS/MS Conditions (Example):

- **Column:** C18 (e.g., 100 mm x 2.1 mm, 1.8 μm).
- **Mobile Phase:** (A) Water and (B) Methanol, both containing 0.1% formic acid.
- **Gradient:** Programmed from 5% B to 95% B over a total run time of ~30 minutes.
- **Ionization:** ESI positive mode.
- **Detection:** Multiple Reaction Monitoring (MRM).

Protocol B: Immunochromatographic Assay (ICA) for Rapid Screening [3]

This protocol describes a rapid, on-site test for simultaneously screening SQX, sulfamethazine, and sulfadiazine.

Workflow Diagram: Immunochromatographic Assay



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Procedure:

- **Sample Preparation:** Homogenize the sample (chicken muscle or egg). Prepare an extract by dissolving and diluting the homogenate in an appropriate buffer (e.g., PBS).
- **Test Execution:** Apply the extracted sample to the sample pad of the ICA test strip.
- **Result Interpretation:** Allow the strip to develop for 5-10 minutes.
 - **Negative Result:** Colored bands appear at all three test lines (T1, T2, T3), indicating SQX and other target sulfonamides are below the cutoff value (80 µg/kg).

- **Positive Result:** The corresponding test line(s) are absent or visibly weakened, indicating the presence of the specific sulfonamide at or above the cutoff value.
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Critical Method Validation Parameters

For any quantitative method, validation according to guidelines (e.g., EU 2002/657/EC) is essential. Key parameters include [6] [8]:

- **Accuracy and Precision:** Mean recovery for SQX should ideally be between 70-120%, with relative standard deviations (RSD) below 15-20% [6] [8].
 - **Linearity:** The method should demonstrate a linear response over the concentration range of interest (e.g., from LOQ to 1.5x MRL) with a correlation coefficient (r) > 0.99 [6] [8].
 - **Limits of Detection (LOD) and Quantification (LOQ):** The LOQ for SQX must be at or below the MRL of 100 µg/kg. Modern LC-MS/MS methods can achieve LOQs of 5 µg/kg or lower [8].
 - **Specificity/Selectivity:** The method must be able to distinguish SQX from other sulfonamides and matrix interferences [6].
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Troubleshooting and Best Practices

- **Matrix Effects:** In LC-MS/MS, signal suppression or enhancement is common. Use **stable isotope-labeled internal standards** for SQX if available to compensate for these effects. Otherwise, the matrix-matched calibration curve is necessary.
 - **Extraction Efficiency:** Ensure proper homogenization of samples and optimize the extraction solvent composition (e.g., acidified acetonitrile) and volume to maximize analyte recovery.
 - **Chromatographic Performance:** Peak tailing or poor resolution can occur. Adjust the mobile phase pH and composition (e.g., using phosphate or formate buffers) to improve peak shape.
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Conclusion

Robust and sensitive methods for detecting **sulfaquinoxaline** residues in meat and eggs are vital for food safety monitoring. While immunochromatographic assays provide excellent tools for rapid, high-throughput screening, chromatographic methods coupled with mass spectrometry remain the gold standard for

confirmatory, quantitative, and multi-residue analysis. The choice of method depends on the required sensitivity, throughput, and available laboratory resources.

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